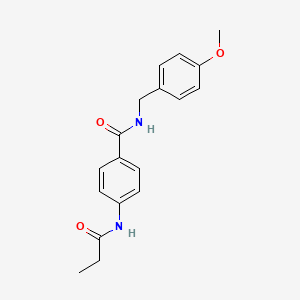
N-(4-methoxybenzyl)-4-(propanoylamino)benzamide
概要
説明
N-(4-methoxybenzyl)-4-(propanoylamino)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a 4-methoxybenzyl group and a propionylamino group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-4-(propanoylamino)benzamide typically involves the following steps:
Formation of 4-methoxybenzylamine: This can be achieved by the reduction of 4-methoxybenzyl cyanide using hydrogen gas in the presence of a palladium catalyst.
Acylation of 4-methoxybenzylamine: The 4-methoxybenzylamine is then acylated with propionyl chloride in the presence of a base such as pyridine to form N-(4-methoxybenzyl)propionamide.
Coupling with 4-aminobenzamide: Finally, N-(4-methoxybenzyl)propionamide is coupled with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-(4-methoxybenzyl)-4-(propanoylamino)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide groups can be reduced to amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzyl-4-(propionylamino)benzamide.
Reduction: Formation of N-(4-methoxybenzyl)-4-(propionylamino)benzylamine.
Substitution: Formation of substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-methoxybenzyl)-4-(propanoylamino)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(4-methoxybenzyl)-4-(propanoylamino)benzamide involves its interaction with specific molecular targets. The methoxybenzyl group may interact with hydrophobic pockets in proteins, while the propionylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(4-methoxybenzyl)-4-aminobenzamide: Lacks the propionyl group.
N-(4-methoxybenzyl)-4-(acetylamino)benzamide: Has an acetyl group instead of a propionyl group.
N-(4-methoxybenzyl)-4-(butyryl-amino)benzamide: Has a butyryl group instead of a propionyl group.
Uniqueness
N-(4-methoxybenzyl)-4-(propanoylamino)benzamide is unique due to the presence of both the methoxybenzyl and propionylamino groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(21)20-15-8-6-14(7-9-15)18(22)19-12-13-4-10-16(23-2)11-5-13/h4-11H,3,12H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGCSRDPNSVFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


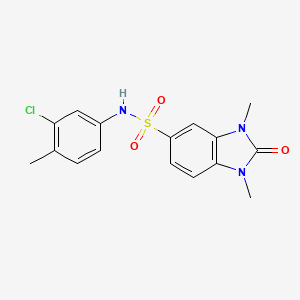
![4-methyl-1-[N-(phenylsulfonyl)glycylglycyl]piperidine](/img/structure/B4239301.png)
![2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4239307.png)
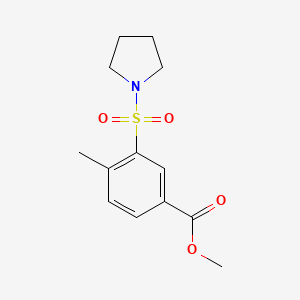
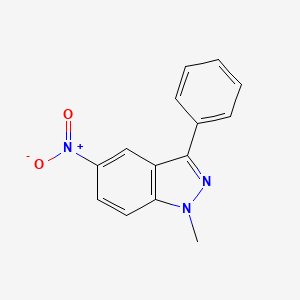
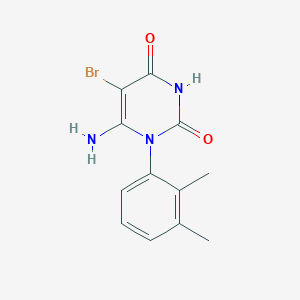
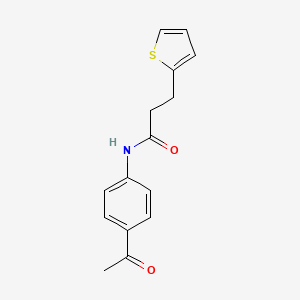
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B4239339.png)
![N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B4239342.png)
![methyl 4-{4-[2-({[(4-methoxyphenyl)amino]carbonyl}amino)ethyl]-1-piperazinyl}benzoate](/img/structure/B4239367.png)
![N-benzyl-N'-[3-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4239387.png)
![2-benzyl-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B4239395.png)
![4-{[(2-fluorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4239397.png)
![2-methyl-N-phenyl-5-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4239400.png)
